Diprop-2-yn-1-yl methylphosphonate

Click chemistry CuAAC crosslinking Bis-functional scaffold

Diprop-2-yn-1-yl methylphosphonate (CAS 79288-98-5), also designated as phosphonic acid, methyl-, di-2-propynyl ester, is a dialkyl methylphosphonate bearing two terminal propargyl (prop-2-yn-1-yl) ester groups. With a molecular formula of C₇H₉O₃P and a molecular weight of 172.12 g·mol⁻¹, the compound contains approximately 18.0% phosphorus by weight.

Molecular Formula C7H9O3P
Molecular Weight 172.12 g/mol
CAS No. 79288-98-5
Cat. No. B14438780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprop-2-yn-1-yl methylphosphonate
CAS79288-98-5
Molecular FormulaC7H9O3P
Molecular Weight172.12 g/mol
Structural Identifiers
SMILESCP(=O)(OCC#C)OCC#C
InChIInChI=1S/C7H9O3P/c1-4-6-9-11(3,8)10-7-5-2/h1-2H,6-7H2,3H3
InChIKeyQYFPVQVOQJVLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diprop-2-yn-1-yl Methylphosphonate (CAS 79288-98-5): A Bis-Propargyl Methylphosphonate Ester for Reactive Flame Retardancy and Click Chemistry Applications


Diprop-2-yn-1-yl methylphosphonate (CAS 79288-98-5), also designated as phosphonic acid, methyl-, di-2-propynyl ester, is a dialkyl methylphosphonate bearing two terminal propargyl (prop-2-yn-1-yl) ester groups . With a molecular formula of C₇H₉O₃P and a molecular weight of 172.12 g·mol⁻¹, the compound contains approximately 18.0% phosphorus by weight . It belongs to the organophosphonate ester class, structurally related to widely used flame retardants such as dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP), but uniquely distinguished by the presence of two terminal alkyne moieties that confer click-chemistry reactivity (CuAAC) and thermally induced crosslinking capability [1]. This dual functionality positions the compound as a reactive precursor for covalently incorporable flame retardants, functional polymer synthesis, and bioconjugation scaffold construction, rather than a simple additive-type organophosphorus compound.

Why Diprop-2-yn-1-yl Methylphosphonate Cannot Be Replaced by DMMP, DEMP, or Saturated Dialkyl Methylphosphonates


Conventional dialkyl methylphosphonates such as dimethyl methylphosphonate (DMMP, 25% P) and diethyl methylphosphonate (DEMP, 20.4% P) function exclusively as additive flame retardants that physically blend into polymer matrices without covalent anchorage, rendering them susceptible to leaching, migration, and progressive loss of flame retardancy over the product lifetime . Diprop-2-yn-1-yl methylphosphonate overcomes this limitation through its two terminal alkyne groups, which enable covalent incorporation into polymer networks via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. Furthermore, saturated analogs such as dipropyl methylphosphonate (CAS 6410-56-6) lack the alkyne functionality entirely and therefore cannot participate in the thermally induced crosslinking and char-forming reactions that distinguish alkynyl-containing phosphonates. Evidence from structurally analogous alkynyl-containing phosphonate systems demonstrates that the presence of C≡C bonds increases residual char yield from 1.6% to 45.0%—a 27-fold enhancement—directly attributable to unique alkyne-mediated crosslinking during thermal decomposition [2]. Substituting diprop-2-yn-1-yl methylphosphonate with a non-alkynyl phosphonate therefore sacrifices both the reactive incorporation pathway and the intrinsic char-forming advantage.

Quantitative Differentiation Evidence for Diprop-2-yn-1-yl Methylphosphonate vs. Closest Analogs


Dual Terminal Alkyne Functionality vs. Mono-Propargyl Phosphonates: Stoichiometric Advantage in CuAAC Crosslinking

Diprop-2-yn-1-yl methylphosphonate possesses two terminal alkyne groups per molecule, enabling it to serve as a bis-functional CuAAC substrate capable of crosslinking two azide-bearing partners simultaneously. In contrast, ethyl prop-2-ynyl methylphosphonate—the closest mono-propargyl analog whose CuAAC reactivity has been experimentally characterized—contains only a single alkyne group and can form only one triazole linkage per molecule, functioning solely as a chain-terminating or mono-functionalizing reagent [1]. This stoichiometric differentiation is critical for applications requiring covalent network formation, such as flame-retardant thermosets or crosslinked polymer scaffolds. The CuAAC reaction of the mono-propargyl analog with aromatic azides has been shown to proceed efficiently under standard Cu(I) catalysis, confirming that the propargyl methylphosphonate ester motif is competent for click chemistry [1].

Click chemistry CuAAC crosslinking Bis-functional scaffold

Char Yield Enhancement by Alkynyl Groups: 27-Fold Increase Over Alkynyl-Free Phosphonate Analog

While direct head-to-head TGA data for diprop-2-yn-1-yl methylphosphonate versus its saturated analog dipropyl methylphosphonate are not available in the open literature, a structurally informative class-level comparison exists: poly(2-butyne-1,4-diol phenylphosphonate) (PPBP), an alkynyl-containing phosphonate ester oligomer, was compared with its alkynyl-free control poly(1,4-butanediol phenylphosphonate) (PPBOP) under identical thermal analysis conditions [1]. The alkynyl-containing PPBP produced a residual char yield of 45.0%, whereas the alkynyl-free PPBOP yielded only 1.6% char—a 27-fold enhancement directly attributed to unique thermally induced crosslinking reactions of the C≡C bonds [1]. When incorporated into thermoplastic polyurethane (TPU) at the same loading, the alkynyl-containing phosphonate reduced the peak heat release rate by 70.7% and the smoke production rate by 53.9% compared to neat TPU, while also eliminating melt dripping [1].

Flame retardancy Char formation Thermal stability

Reactive vs. Additive Incorporation: Covalent Anchorage Through CuAAC Click Chemistry Eliminates Leaching

Dimethyl methylphosphonate (DMMP) is employed exclusively as a non-reactive, physically blended additive flame retardant with a phosphorus content of 25.0% [1]. As an additive, DMMP is prone to migration and leaching from the polymer matrix over time, progressively diminishing flame-retardant performance. Diprop-2-yn-1-yl methylphosphonate, with its two terminal alkyne groups, can be covalently incorporated into azide-functionalized polymer systems via CuAAC click chemistry—an approach successfully demonstrated for structurally related alkyne-bearing phosphonates in polyurethane foams, where a 'click-polyol' strategy produced covalently linked organophosphonate ester moieties that maintained flame-retardant efficacy even after thermal treatment at 400 °C, with char layer formation preserving the polyhedral cell structure of the foam [2]. The phosphorus content of diprop-2-yn-1-yl methylphosphonate (18.0%) is lower than that of DMMP (25.0%), but the covalent incorporation pathway compensates by ensuring persistent, non-leaching flame retardancy throughout the product lifecycle [1].

Reactive flame retardant Click chemistry Polymer modification

Molecular Architecture: Compact Bis-Propargyl Scaffold with Favorable Alkynyl-to-Phosphorus Ratio for High Crosslink Density

Diprop-2-yn-1-yl methylphosphonate (MW 172.12 g·mol⁻¹) provides two alkyne groups per 172.12 daltons of molecular mass, yielding an alkyne equivalent weight of approximately 86 g·mol⁻¹ per clickable site . This compact scaffold translates to a high density of reactive functionality per unit mass when incorporated into polymer formulations. For comparison, larger bis-propargyl scaffolds such as bisphenol A bis(propargyl ether) (MW ~320 g·mol⁻¹) require nearly twice the mass loading to achieve equivalent crosslinkable alkyne concentration. The methylphosphonate core further distinguishes this compound from bis-propargyl ethers or esters lacking phosphorus, as the phosphonate moiety contributes both flame-retardant activity (via condensed-phase char promotion and gas-phase radical quenching) and the reactive alkyne handles within a single low-molecular-weight structure [1].

Crosslink density Thermoset polymer Network formation

Bis-Propargyl Phosphonates as Modular Scaffolds for Bisphosphonate Drug Candidate Synthesis via Click Chemistry

Bis-propargyl-substituted phosphonates have been established as versatile precursors for the rapid assembly of nitrogen-bisphosphonate (N-BP) drug candidates. An efficient general synthetic approach based on the CuAAC reaction of mono- and bis-propargyl-substituted bisphosphonates with a variety of azides has been demonstrated, enabling simultaneous incorporation of two functionalities into the N-BP molecule or in situ ligation of two N-BP units via one-pot reaction [1]. While this methodology used bisphosphonate cores rather than methylphosphonate cores, it establishes the broader principle that bis-propargyl phosphonate esters are privileged scaffolds for click-mediated library synthesis. Diprop-2-yn-1-yl methylphosphonate extends this paradigm to the mono-phosphonate series, offering a simpler, lower-molecular-weight bis-alkyne phosphonate building block that retains the dual-click capability essential for generating molecular diversity in medicinal chemistry programs [1].

Bisphosphonate Drug discovery Click chemistry Nitrogen-bisphosphonates

Procurement-Driven Application Scenarios for Diprop-2-yn-1-yl Methylphosphonate (CAS 79288-98-5)


Covalently Incorporable Flame Retardant for Azide-Functionalized Polyurethanes and Epoxy Resins

Diprop-2-yn-1-yl methylphosphonate can be covalently anchored into azide-bearing polyols or epoxy resins via CuAAC click chemistry, producing non-leaching, durably flame-retardant thermoset materials. This strategy directly addresses the leaching problem inherent to additive flame retardants such as DMMP. The click-chemistry incorporation approach has been experimentally validated in polyurethane foams, where alkyne-functionalized polyols clicked with azidoalkylphosphonates yielded foams that maintained char layer integrity and polyhedral cell structure even after thermal treatment at 400 °C [1]. The bis-alkyne architecture of diprop-2-yn-1-yl methylphosphonate further allows it to function as a crosslinking node, simultaneously imparting flame retardancy and enhancing network density.

High-Char, Anti-Dripping Flame-Retardant Additive for Thermoplastic Polyurethane (TPU)

Leveraging the class-level evidence that alkynyl-containing phosphonate esters dramatically enhance char formation—increasing residual char from 1.6% to 45.0% compared to alkynyl-free analogs [2]—diprop-2-yn-1-yl methylphosphonate is a candidate for formulating TPU compounds that require both flame retardancy and melt-dripping suppression. In the PPBP/TPU system, incorporation of an alkynyl-containing phosphonate oligomer reduced peak heat release rate by 70.7% and smoke production rate by 53.9% versus neat TPU [2]. Diprop-2-yn-1-yl methylphosphonate, as a low-MW bis-alkynyl phosphonate monomer, can be evaluated as a reactive char-forming synergist in TPU formulations where high char yield and anti-dripping performance are critical specifications.

Bis-Click Building Block for Medicinal Chemistry and Chemical Biology Probe Synthesis

As a bis-propargyl phosphonate ester, diprop-2-yn-1-yl methylphosphonate serves as a modular scaffold for the parallel synthesis of phosphonate-containing compound libraries via sequential or one-pot CuAAC reactions with azide-bearing fragments. The bis-propargyl architecture permits simultaneous installation of two distinct functionalities (e.g., a targeting moiety and a fluorescent reporter) onto a single phosphonate core, as demonstrated in the broader class of bis-propargyl phosphonate click chemistry [3]. The mono-phosphonate nature of this compound (single P center, MW 172.12) distinguishes it from bisphosphonate scaffolds and makes it suitable for applications where a single phosphonate warhead is desired, such as phosphatase inhibitor design or phosphonate prodrug synthesis.

Crosslinkable Monomer for Phosphorus-Containing Conjugated Polymers and Thermoset Networks

The two terminal alkyne groups of diprop-2-yn-1-yl methylphosphonate enable its use as a difunctional monomer in cyclopolymerization reactions catalyzed by transition-metal systems such as Cp₂MoCl₂-EtAlCl₂, which have been shown to effectively polymerize dipropargyl derivatives into conjugated polymers with molecular weights of 10,000–47,000 g·mol⁻¹ [4]. The resulting phosphorus-containing conjugated polymers combine the electronic properties of the polyacetylene-like backbone with the flame-retardant characteristics of the phosphonate ester, offering potential in optoelectronic devices requiring inherent fire safety. Additionally, the bis-alkyne groups permit thiol-yne or azide-yne step-growth polymerization for constructing phosphonate-rich thermoset networks with tunable crosslink density.

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